2,4,5-Trifluoro-3-methoxybenzonitrile 2,4,5-Trifluoro-3-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 112811-63-9
VCID: VC20814848
InChI: InChI=1S/C8H4F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,1H3
SMILES: COC1=C(C(=CC(=C1F)F)C#N)F
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol

2,4,5-Trifluoro-3-methoxybenzonitrile

CAS No.: 112811-63-9

Cat. No.: VC20814848

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluoro-3-methoxybenzonitrile - 112811-63-9

Specification

CAS No. 112811-63-9
Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
IUPAC Name 2,4,5-trifluoro-3-methoxybenzonitrile
Standard InChI InChI=1S/C8H4F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,1H3
Standard InChI Key JFKKSZAQWUIHBF-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1F)F)C#N)F
Canonical SMILES COC1=C(C(=CC(=C1F)F)C#N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identification

2,4,5-Trifluoro-3-methoxybenzonitrile (CAS: 112811-63-9) features a benzene ring with three strategically positioned fluorine atoms at the 2, 4, and 5 positions, a methoxy group at position 3, and a nitrile functional group. Its molecular formula is C8H4F3NO with a molecular weight of 187.1 g/mol. This arrangement of substituents contributes to the compound's unique chemical behavior and potential biological activities.

Structural Features

The compound belongs to the fluorinated benzonitrile family, characterized by the presence of multiple fluorine substituents on the aromatic ring. The positioning of the fluorine atoms significantly influences the electronic distribution within the molecule, affecting its reactivity and biological properties. The methoxy group at position 3 provides additional functionality and potential for hydrogen bonding interactions, while the nitrile group serves as a versatile functional handle for further chemical modifications.

Physicochemical Properties

Physical Characteristics

Based on analysis of similar fluorinated aromatic compounds, 2,4,5-Trifluoro-3-methoxybenzonitrile likely exhibits the following physical properties:

PropertyValue/Description
Molecular FormulaC8H4F3NO
Molecular Weight187.1 g/mol
Physical StateLikely crystalline solid at room temperature
AppearanceColorless to light yellow (inferred from similar compounds)
SolubilityLikely soluble in organic solvents (DMF, DMSO, etc.)

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that facilitate its identification and structural confirmation. Similar fluorinated benzonitriles demonstrate distinct patterns in their Raman and FTIR spectra, which would be valuable for analytical purposes . The presence of fluorine atoms typically results in characteristic splitting patterns in NMR spectroscopy, providing useful structural information.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 2,4,5-Trifluoro-3-methoxybenzonitrile typically involves cyanation of appropriate precursors. Based on established synthetic approaches for similar compounds, the following routes are most common:

Cyanation of Halogenated Precursors

One primary synthetic pathway involves the cyanation of 1-bromo-2,4,5-trifluoro-3-methoxybenzene. This precursor undergoes nucleophilic substitution with cyanide sources under specific reaction conditions to yield the target compound.

Diazotization-Cyanation Sequence

Another potential synthetic approach involves diazotization of an appropriate aniline derivative followed by treatment with copper(I) cyanide. As described for similar compounds in literature, this process typically involves:

  • Formation of a diazonium salt from the corresponding aniline

  • Reaction with copper(I) cyanide in an appropriate solvent system

  • Thermal decomposition of the intermediate to yield the nitrile product

Reaction Conditions and Optimization

The synthesis typically requires carefully controlled conditions:

  • Temperature range: Often conducted at elevated temperatures (150°C) to ensure complete conversion

  • Solvent selection: N-methyl-2-pyrrolidone (NMP) or similar high-boiling solvents

  • Catalyst systems: Copper-based catalysts (particularly copper(I) salts)

  • Reaction time: Variable depending on specific conditions, typically several hours

Biological Activity and Applications

Pharmaceutical Relevance

2,4,5-Trifluoro-3-methoxybenzonitrile has significant potential in medicinal chemistry applications due to several key features:

  • The nitrile group serves as a versatile precursor for various functional groups in drug synthesis, including amides and heterocycles

  • Fluorinated aromatics often demonstrate enhanced metabolic stability and membrane permeability

  • The combination of fluorine substituents and the methoxy group creates a unique electronic environment that can influence binding interactions with biological targets

Antimicrobial Properties

Research suggests that compounds structurally related to 2,4,5-Trifluoro-3-methoxybenzonitrile may exhibit antimicrobial activity, particularly against Gram-positive bacteria. The mechanism potentially involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to biological efficacy.

Synthetic Utility

Beyond its direct applications, 2,4,5-Trifluoro-3-methoxybenzonitrile serves as an important building block in organic synthesis:

  • The nitrile group can be transformed into various functional groups including amides, acids, amines, and heterocycles

  • The fluorinated aromatic scaffold provides a valuable template for developing compounds with specific properties

  • The methoxy group offers a site for further functionalization and modification

Structure-Activity Relationships

Role of Fluorine Substituents

The presence of three fluorine atoms at positions 2, 4, and 5 significantly influences the compound's properties and potential biological activity:

Comparative Analysis with Related Compounds

Comparing 2,4,5-Trifluoro-3-methoxybenzonitrile with structurally related compounds provides valuable insights into structure-activity relationships:

CompoundStructural DifferencePotential Impact on Properties
2,4,5-TrifluorobenzonitrileLacks methoxy groupReduced polarity, different electronic distribution
2,4,5-Trifluoro-3-methoxybenzoic acidCarboxylic acid instead of nitrileIncreased hydrophilicity, different reactivity profile
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrileAdditional methyl groupModified steric properties, altered electronic environment

This comparative analysis demonstrates how subtle structural modifications can significantly impact the compound's physicochemical and biological properties.

Analytical Methods

Identification and Characterization

Several analytical techniques are particularly valuable for characterizing 2,4,5-Trifluoro-3-methoxybenzonitrile:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with characteristic splitting patterns due to fluorine-fluorine and fluorine-hydrogen coupling

  • Infrared Spectroscopy: The nitrile group typically shows a characteristic absorption band at approximately 2200-2250 cm⁻¹

  • Mass Spectrometry: Offers precise molecular weight determination and fragmentation patterns useful for structural confirmation

  • X-ray Crystallography: Provides definitive three-dimensional structural information when crystalline samples are available

Current Research Trends and Future Directions

Synthetic Methodology Development

Current research efforts likely focus on developing more efficient and sustainable synthesis methods for 2,4,5-Trifluoro-3-methoxybenzonitrile and related compounds:

  • Green chemistry approaches with reduced environmental impact

  • Microwave-assisted synthesis for improved reaction efficiency

  • Flow chemistry methods for continuous production

  • Novel catalytic systems for improved selectivity

Medicinal Chemistry Applications

Ongoing research investigating the potential of 2,4,5-Trifluoro-3-methoxybenzonitrile in drug discovery may include:

  • Development of novel antibacterial agents leveraging the compound's structural features

  • Exploration of structure-activity relationships through systematic structural modifications

  • Investigation of binding interactions with specific biological targets

  • Design of focused compound libraries based on the fluorinated benzonitrile scaffold

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